Lge-899

Description

Properties

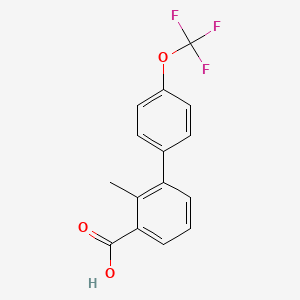

IUPAC Name |

2-methyl-3-[4-(trifluoromethoxy)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O3/c1-9-12(3-2-4-13(9)14(19)20)10-5-7-11(8-6-10)21-15(16,17)18/h2-8H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRROOUNLXDADK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(=O)O)C2=CC=C(C=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10691786 | |

| Record name | 2-Methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10691786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221722-10-6 | |

| Record name | LGE-899 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1221722106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10691786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LGE-899 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K9I13FZ55 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unable to Proceed: No Publicly Available Information on "Lge-899"

Subject Matter Analysis:

Following a comprehensive search of publicly accessible databases, scientific literature, and clinical trial registries, no information was found corresponding to a compound or therapeutic agent designated "Lge-899."

The core topic, "this compound," does not appear to be a recognized designation in the public domain of pharmaceutical research and development. This lack of data prevents the creation of the requested in-depth technical guide. The project cannot be initiated as the foundational subject matter is unidentifiable from available sources.

Possible Explanations:

-

Internal Project Code: "this compound" may be a confidential, internal designation for a compound within a private organization that has not yet been disclosed publicly.

-

Typographical Error: The designation may be a misspelling of another therapeutic agent.

-

Pre-Discovery Stage: The compound may be in a very early, conceptual phase of research that has not yet resulted in any published data.

Without verifiable, authoritative sources, proceeding with the creation of a technical guide would not meet the required standards of scientific integrity, accuracy, and trustworthiness.

A Senior Application Scientist's Guide to MDL-899: A Refined Alternative to Hydralazine for Vasoactivity Research

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical examination of MDL-899 (Mopidralazine), presenting it as a viable and potentially superior alternative to hydralazine for preclinical and basic research applications. As Senior Application Scientists, our goal is not merely to present protocols but to provide the foundational logic and comparative data necessary to make informed decisions in experimental design. We will explore the mechanistic nuances, confounding variables, and practical methodologies that underpin the selection of a vasodilator tool compound.

The Legacy and Limitations of Hydralazine in Research

Hydralazine, a phthalazine derivative, has been a cornerstone in cardiovascular research and therapy for decades.[1][2] Its utility stems from its function as a direct-acting vasodilator that selectively relaxes arteriolar smooth muscle.[3][4][5] The primary mechanism, while not fully elucidated, is thought to involve the inhibition of inositol trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum in vascular smooth muscle cells, thereby preventing contraction.[6][7][8]

However, for the discerning researcher, hydralazine's utility is hampered by several well-documented confounding factors that can obscure experimental results:

-

Reflex Sympathetic Activation: A significant drawback is the potent baroreceptor reflex it elicits. The rapid decrease in blood pressure triggers a compensatory sympathetic stimulation, leading to increased heart rate (tachycardia) and cardiac output.[6] This reflex is not a minor artifact; it fundamentally alters the hemodynamic state of the animal model, making it difficult to isolate the direct vascular effects of a co-administered investigational agent.

-

Complex Oxidative Stress Modulation: Hydralazine possesses a dual and paradoxical role in oxidative stress pathways. It can act as a reactive oxygen species (ROS) scavenger and inhibit superoxide generation.[9] Conversely, it has also been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response element (ARE) pathway, a major cellular defense system against oxidative stress.[10][11][12] This makes it an unsuitable tool for studies where oxidative stress is a primary endpoint or a key mechanistic pathway.

-

Off-Target Signaling: Beyond its primary vasodilator action, hydralazine inhibits prolyl hydroxylase domain (PHD) enzymes, leading to the stabilization and activation of Hypoxia-Inducibile Factor-1 alpha (HIF-1α).[13] This can initiate pro-angiogenic phenotypes and other HIF-dependent signaling cascades, introducing significant variables in cancer, ischemia, or metabolic research.

-

Pharmacokinetic Variability: The drug undergoes extensive first-pass metabolism, and its bioavailability is significantly affected by the patient's N-acetylation phenotype (slow vs. fast acetylators).[[“]] This genetic variability can lead to inconsistent plasma concentrations and effects in outbred animal models.

-

Adverse Effect Profile: Chronic use is associated with a risk of developing drug-induced lupus erythematosus (DILE), an immune-mediated effect that can compromise long-term studies.[15][16][17]

These limitations underscore the need for a research tool that provides potent and reliable vasodilation without the intricate and often unpredictable secondary effects inherent to hydralazine.

Introducing MDL-899: A Profile in Precision

N-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride, or MDL-899 (Mopidralazine), emerged as a long-acting antihypertensive vasodilator with a more refined pharmacodynamic profile.[18] Like hydralazine, it is a direct-acting arteriolar vasodilator, reducing total peripheral resistance.[18] However, key distinctions make it a more precise tool for the research laboratory.

The primary advantages of MDL-899 in a research context include:

-

Attenuated Sympathetic Reflex: While any potent vasodilator will cause some reflex tachycardia, studies in both animal models and human volunteers have shown that MDL-899 induces significantly less stimulation of the adrenergic system compared to hydralazine.[18][19][20] This allows for the study of vascular effects with less confounding influence on heart rate and cardiac output.

-

Sustained and Predictable Action: MDL-899 exhibits a slower onset of action and a markedly longer duration of effect (over 7 hours in rats).[18] This profile is highly advantageous for experimental designs requiring stable, long-term blood pressure control, reducing the need for frequent redosing and minimizing hemodynamic fluctuations.

-

Improved Safety and Specificity Profile: Crucially, MDL-899 was found to be non-mutagenic and less toxic than hydralazine in comparative studies.[18] While its full off-target profile requires further elucidation, initial studies suggest it is devoid of the alpha-blocking or beta-2 stimulating activities that can complicate results.[18]

Comparative Analysis: MDL-899 vs. Hydralazine

To facilitate experimental design choices, the following table provides a direct comparison of the two compounds.

| Feature | Hydralazine | MDL-899 (Mopidralazine) | Rationale for Research Preference |

| Chemical Structure | Formula: C₈H₈N₄[1][21][22] | Formula: C₁₄H₁₉N₅O [as base] | Structural differences underpin the distinct pharmacodynamic and pharmacokinetic profiles. |

| Primary Mechanism | Direct arteriolar smooth muscle relaxant; interferes with intracellular Ca²⁺ release.[3][4][6] | Direct arteriolar vasodilator; reduces total peripheral resistance.[18][23] | Both achieve vasodilation, but the key difference lies in the secondary effects. |

| Onset of Action | Rapid (begins ~15 minutes).[6] | Slow (peak effect at ~3 hours).[18] | MDL-899's slow onset prevents sharp, sudden blood pressure drops that trigger strong reflexes. |

| Duration of Action | Short (up to 6 hours).[6] | Long-lasting (>7 hours).[18] | MDL-899 provides a more stable hemodynamic environment for longer experimental protocols. |

| Reflex Tachycardia | Pronounced and significant.[6][19] | Present, but significantly attenuated compared to hydralazine.[18][20] | MDL-899. Minimizes confounding cardiovascular variables. |

| Oxidative Stress | Complex modulation: acts as an antioxidant but also activates Nrf2 pathway.[9][10][11] | Not well-characterized, but lacks the hydrazine moiety often implicated in complex redox cycling. | MDL-899. Assumed to be a more neutral agent, pending direct comparative studies. |

| Off-Target Effects | Inhibits PHD enzymes (activates HIF-1α).[13] | Not reported to have significant adrenergic or prostaglandin-releasing activity.[18] | MDL-899. Appears to be a more specific vasodilator tool. |

| Potency (Oral, SHR) | ED₅₀ not explicitly stated, but equipotent to MDL-899 in p.o. treatment.[18] | ED₅₀ = 4.4 mg/kg (to reduce BP by 50 mmHg).[18] | Potency is comparable, making dose-equivalent studies feasible. |

Foundational Experimental Protocols

The following protocols are designed to validate the efficacy of MDL-899 and directly compare its physiological effects against hydralazine.

Protocol 1: In Vivo Antihypertensive Efficacy in Rodents

This protocol assesses the blood pressure-lowering effects and impact on heart rate of MDL-899 versus hydralazine in conscious, spontaneously hypertensive rats (SHR).

Methodology:

-

Animal Acclimatization: Acclimatize male SHRs (14-16 weeks old) to the laboratory environment for at least one week. For tail-cuff measurements, train the animals by placing them in the restrainer for 15-20 minutes daily for 3-5 days prior to the experiment to minimize stress-induced hypertension.[24][25]

-

Blood Pressure Measurement:

-

Option A (Non-Invasive): Use a tail-cuff plethysmography system.[25][26] Warm the animals to 30-32°C to ensure detection of tail artery pulses. Record at least 5-7 stable baseline readings for systolic blood pressure (SBP) and heart rate (HR).

-

Option B (Gold Standard): For continuous and more accurate data, utilize implantable radiotelemetry.[24][27][28] Following surgical implantation of the telemetry device and a recovery period of 7-10 days, record baseline SBP, diastolic blood pressure (DBP), mean arterial pressure (MAP), and HR.

-

-

Compound Preparation:

-

Prepare hydralazine hydrochloride (e.g., 5 mg/kg) and MDL-899 (e.g., 4.4 mg/kg for equipotent effect) in a suitable vehicle (e.g., sterile saline or 0.5% methylcellulose).[18] Prepare a vehicle-only control group.

-

-

Administration: Administer the compounds or vehicle via oral gavage (p.o.).

-

Data Collection:

-

Tail-Cuff: Measure BP and HR at baseline (t=0) and at 1, 2, 3, 4, 6, 8, and 24 hours post-administration.

-

Radiotelemetry: Record data continuously. Analyze data by averaging values over 15-minute intervals for the duration of the experiment.

-

-

Data Analysis: For each group, calculate the change in blood pressure (ΔBP) and heart rate (ΔHR) from baseline at each time point. Compare the peak hypotensive effect, time to peak effect, duration of action, and magnitude of reflex tachycardia between the hydralazine and MDL-899 groups using appropriate statistical tests (e.g., two-way ANOVA with post-hoc analysis).

Protocol 2: Ex Vivo Vasorelaxation in Isolated Aortic Rings

This protocol directly measures and compares the vasodilatory potency of the compounds on vascular smooth muscle, independent of systemic reflexes.

Methodology:

-

Tissue Preparation: Humanely euthanize a rat (e.g., Sprague-Dawley or Wistar) and immediately excise the thoracic aorta. Place it in cold, oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit buffer.

-

Ring Mounting: Carefully clean the aorta of adhering fat and connective tissue. Cut the aorta into 2-3 mm wide rings. Mount the rings in an organ bath chamber containing Krebs-Henseleit buffer at 37°C, continuously bubbled with 95% O₂/5% CO₂.

-

Equilibration and Viability Check: Allow the rings to equilibrate for 60-90 minutes under a resting tension of ~1.5-2.0 g. After equilibration, test tissue viability by inducing contraction with a high-potassium solution (e.g., 80 mM KCl). Wash the rings and allow them to return to baseline.

-

Pre-contraction: Induce a stable, submaximal contraction using a vasoconstrictor like Phenylephrine (PE, e.g., 10⁻⁶ M) or Angiotensin II.

-

Concentration-Response Curve: Once the contraction plateau is reached, add MDL-899 or hydralazine in a cumulative manner (e.g., from 10⁻⁹ M to 10⁻⁴ M), allowing the response to stabilize at each concentration. Record the relaxation response.

-

Data Analysis: Express the relaxation at each concentration as a percentage of the maximal pre-contraction induced by PE. Plot the concentration-response curves and calculate the EC₅₀ (half-maximal effective concentration) for each compound to determine their relative potencies.

Protocol 3: Assessment of Oxidative Stress via Superoxide Dismutase (SOD) Activity

This protocol evaluates whether MDL-899 shares hydralazine's confounding effect on a key antioxidant enzyme.

Methodology:

-

Experimental Groups: Treat animals (e.g., rats or mice) with vehicle, hydralazine, or MDL-899 for a defined period (e.g., 24 hours or several days).

-

Sample Preparation: Euthanize the animals and perfuse the vasculature with cold PBS to remove blood. Harvest tissues of interest (e.g., liver, kidney, or aorta). Homogenize the tissue in ice-cold lysis buffer (e.g., 0.1 M Tris/HCl, pH 7.4 with 0.5% Triton X-100).[29] Centrifuge at 14,000 x g for 5-10 minutes at 4°C. Collect the supernatant, which contains the total SOD activity.[29]

-

Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA or Bradford assay) for normalization.

-

SOD Activity Assay: Use a commercial colorimetric SOD activity assay kit (e.g., one utilizing WST-1).[29] These kits are based on the inhibition of a superoxide-driven color reaction by the SOD present in the sample.

-

Prepare a standard curve using the provided SOD standard.[30]

-

Add samples, standards, and blanks to a 96-well plate.

-

Add the working solutions (containing a tetrazolium salt and a xanthine oxidase enzyme solution to generate superoxide) according to the manufacturer's protocol.[29][30]

-

Incubate for the recommended time (e.g., 20-30 minutes at 37°C).[31]

-

Read the absorbance at the specified wavelength (typically ~450 nm).

-

-

Data Analysis: Calculate the percent inhibition for each sample relative to the control wells. Determine the SOD activity (U/mg protein) for each sample by interpolating from the standard curve and normalizing to the protein concentration. Compare SOD activity across the vehicle, hydralazine, and MDL-899 treatment groups.

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key pathways and experimental processes.

Figure 1: Simplified pathway of vascular smooth muscle contraction and relaxation. Both hydralazine and MDL-899 primarily act to reduce intracellular Ca²⁺ availability, tipping the balance from MLCK activity towards MLCP-mediated relaxation.

Figure 2: Hydralazine's primary effect versus its confounding off-target pathways, which introduce unwanted variables in research settings.

Figure 3: A clear experimental workflow for the in vivo comparative analysis of MDL-899 and hydralazine, from animal preparation to final data interpretation.

Conclusion and Future Directions

For researchers investigating novel therapeutics where cardiovascular effects are a consideration, the choice of tool compounds is critical. Hydralazine, while historically significant, introduces multiple confounding variables—from reflex tachycardia to complex oxidative and hypoxic signaling modulation—that can compromise data integrity.

MDL-899 presents itself as a more refined alternative. Its prolonged and predictable duration of action, coupled with a significantly attenuated effect on sympathetic activation, provides a more stable and controlled in vivo environment. This makes it a superior choice for studies requiring sustained blood pressure reduction without the secondary hemodynamic and signaling "noise" associated with hydralazine.

We recommend that research teams consider MDL-899 as a primary tool for inducing vasodilation in preclinical models. Future head-to-head studies should focus on comprehensively characterizing the oxidative stress and broader signaling profile of MDL-899 to fully confirm its advantages and establish it as the new standard for specific and reliable vasoactivity research.

References

- Clinical Profile: Hydralazine Hydrochloride 50mg Tablets. (n.d.). Vertex AI Search.

- Hydralazine. (n.d.). Wikipedia.

- Knowles, H. J., Tian, Y. M., Mole, D. R., & Harris, A. L. (2006). Novel Mechanism of Action for Hydralazine. Circulation Research.

- Hydralazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.). Pediatric Oncall.

- Münzel, T., Daiber, A., & Gori, T. (2009). The Oxidative Stress Concept of Nitrate Tolerance and the Antioxidant Properties of Hydralazine. PubMed.

- Sekmen, A. H., & Turkan, I. (n.d.). Superoxide Dismutase Assay. PROMETHEUS – Protocols.

- What is the mechanism of Hydralazine Hydrochloride? (2024). Patsnap Synapse.

- Singh, S., Yadav, A., Sharma, P., & Ansari, N. H. (n.d.). Topical Application of Hydralazine Induces Resistance Against Oxidative Stress In Eye Lenses By Activating Nrf2-mediated Antioxidant Response Genes. IOVS | ARVO Journals.

- Superoxide Dismutase (SOD) Activity Assay Kit. (n.d.). Assay Genie.

- Potential Impacts of Hydralazine as a Novel Antioxidant on Cardiovascular and Renal Disease—Beyond Vasodilation and Blood Pressure Lowering. (n.d.). MDPI.

- Carpi, C., D'Atri, G., De Marchi, F., Lambardi, F., Pifferi, G., & Rugarli, P. (1984). Pharmacological studies of N-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride (MDL-899), a new long-acting antihypertensive vasodilator. PubMed.

- Wang, Y., Zhang, Y., & Chen, Y. (2023). Hydralazine inhibits neuroinflammation and oxidative stress in APP/PS1 mice via TLR4/NF-κB and Nrf2 pathways. PubMed.

- Vascular Smooth Muscle Contraction and Relaxation. (n.d.). CV Physiology.

- Jackson, K. L., & Hall, J. E. (2023). Tail-Cuff Versus Radiotelemetry to Measure Blood Pressure in Mice and Rats. Hypertension.

- Sarenac, O., & Paton, J. F. R. (2024). Measurement of blood pressure in rats: Invasive or noninvasive methods? PubMed.

- Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans. (2017). PMC - NIH.

- Hydralazine. (n.d.). NIST WebBook.

- CAS 86-54-4: Hydralazine. (n.d.). CymitQuimica.

- Hydralazine Revives Cellular and Ocular Lens Health-Span by Ameliorating the Aging and Oxidative-Dependent Loss of the Nrf2-Activated Cellular Stress Response. (n.d.). MDPI.

- Malpas, S. C. (2002). Direct and indirect methods used to study arterial blood pressure. PubMed.

- DetectX® Superoxide Dismutase (SOD). (2024). Arbor Assays.

- SOD Activity Assay. (n.d.). G-Biosciences.

- Measuring Blood Pressure in Small Laboratory Animals. (n.d.). Springer Nature Experiments.

- Hydralazine | C8H8N4 | CID 3637. (n.d.). PubChem - NIH.

- Reid, J. L., Millar, J. A., & Campbell, B. C. (1983). Pharmacodynamic studies in normal volunteers with MDL-899, a new arteriolar vasodilator. PubMed.

- HYDRALAZINE. (n.d.). World Health Organization.

- Non-invasive versus invasive method to measure blood pressure in rodents: an integrative literature review. (2022). Research, Society and Development.

- What Is Hydralazine? Brand Name: Apresoline. (2016). Consensus: AI Search Engine for Research.

- Therapeutic Applications of Hydralazine Benefits and Limitations. (2024). ResearchGate.

- Potential Impacts of Hydralazine as a Novel Antioxidant on Cardiovascular and Renal Disease—Beyond Vasodilation and Blood Pressure Lowering. (2022). NIH.

- The Challenges of Hydralazine Tachyphylaxis, Compliance, and Adverse Effects. (2025). ResearchGate.

- Hydralazine: A Drug Whose Time has Come and Gone? (2018). HCPLive.

- What is Hydralazine Hydrochloride used for? (2024). Patsnap Synapse.

- Clinical evaluation of the vasodilator MDL-899 in patients with essential hypertension. (1985). J Cardiovasc Pharmacol.

- Hydralazine Mechanisms, Clinical Uses, and Adverse Effects. (2024). ResearchGate.

- Mopidralazine hydrochloride (MDL-899). (n.d.). MedChemExpress.

Sources

- 1. Hydralazine | C8H8N4 | CID 3637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Potential Impacts of Hydralazine as a Novel Antioxidant on Cardiovascular and Renal Disease—Beyond Vasodilation and Blood Pressure Lowering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Articles [globalrx.com]

- 4. pediatriconcall.com [pediatriconcall.com]

- 5. ghsupplychain.org [ghsupplychain.org]

- 6. Hydralazine - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Hydralazine Hydrochloride? [synapse.patsnap.com]

- 8. What is Hydralazine Hydrochloride used for? [synapse.patsnap.com]

- 9. The oxidative stress concept of nitrate tolerance and the antioxidant properties of hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. Hydralazine inhibits neuroinflammation and oxidative stress in APP/PS1 mice via TLR4/NF-κB and Nrf2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. ahajournals.org [ahajournals.org]

- 14. consensus.app [consensus.app]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Pharmacological studies of N-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride (MDL-899), a new long-acting antihypertensive vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pharmacodynamic studies in normal volunteers with MDL-899, a new arteriolar vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. medchemexpress.com [medchemexpress.com]

- 21. Hydralazine [webbook.nist.gov]

- 22. CAS 86-54-4: Hydralazine | CymitQuimica [cymitquimica.com]

- 23. Clinical evaluation of the vasodilator MDL-899 in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. ahajournals.org [ahajournals.org]

- 25. Non-invasive versus invasive method to measure blood pressure in rodents: an integrative literature review | Research, Society and Development [rsdjournal.org]

- 26. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Direct and indirect methods used to study arterial blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]

- 29. assaygenie.com [assaygenie.com]

- 30. arborassays.com [arborassays.com]

- 31. Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Effects of Hydralazine on Lymphocytes

A Note on Terminology: This guide focuses on the antihypertensive drug Hydralazine. Initial searches for "Mopidralazine" did not yield relevant results, suggesting a likely typographical error. The extensive body of research on Hydralazine's immunomodulatory properties makes it the scientifically pertinent subject for this analysis.

Introduction: Beyond Vasodilation - Hydralazine's Immunological Crossroads

Hydralazine, a long-standing therapeutic for hypertension and heart failure, is a direct-acting smooth muscle relaxant that functions primarily as a vasodilator in resistance arterioles.[1] Its clinical utility is well-established; however, a fascinating and complex aspect of its pharmacological profile lies in its interaction with the immune system. A significant body of evidence has linked Hydralazine to a drug-induced lupus erythematosus (DIL)-like syndrome, sparking considerable interest in its direct effects on immune cells, particularly lymphocytes.[2][3][4] This has led to investigations into its potential as a modulator of immune responses, with implications for both autoimmune and oncological research.[5][6]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the in vitro effects of Hydralazine on lymphocytes. We will delve into the core molecular mechanisms, present detailed experimental protocols for assessing its impact, and offer insights into data interpretation and expected outcomes. The aim is to equip researchers with the foundational knowledge and practical methodologies to explore the immunomodulatory properties of this intriguing compound.

Core Concepts and Postulated Mechanisms of Action

Hydralazine's influence on lymphocytes is not attributed to its primary vasodilatory mechanism but rather to its "off-target" effects. The leading hypotheses center on its ability to interfere with fundamental cellular processes, including epigenetic regulation and intracellular signaling cascades.

1. Inhibition of DNA Methylation: A pivotal aspect of Hydralazine-induced autoimmunity is its ability to inhibit DNA methylation.[7] By reducing the expression of DNA methyltransferases (DNMT1 and DNMT3a), Hydralazine can lead to the demethylation of DNA.[6] This epigenetic modification can result in the re-expression of silenced genes, potentially including those that trigger autoreactivity in T-cells.[7]

2. Modulation of Intracellular Signaling Pathways:

-

ERK Pathway Inhibition: Studies have demonstrated that Hydralazine can inhibit the extracellular signal-regulated kinase (ERK) pathway signaling in both T and B lymphocytes.[2][8] The ERK pathway is crucial for T-cell activation and B-cell tolerance. Its inhibition by Hydralazine is a potential mechanism for the breakdown of self-tolerance and the development of autoimmunity.[2][8]

-

mTOR Signaling: The mechanistic target of rapamycin (mTOR) is a central regulator of lymphocyte growth, proliferation, and differentiation.[9][10] While direct studies on Hydralazine's effect on the mTOR pathway in lymphocytes are limited, its influence on upstream signaling molecules like ERK suggests a potential for indirect modulation.

3. Induction of Apoptosis: In certain cellular contexts, particularly in leukemic T-cells, Hydralazine has been shown to induce caspase-dependent apoptosis through the intrinsic pathway.[6] This suggests a potential for cytotoxic activity against transformed lymphocytes, a characteristic being explored in cancer therapy.[6]

4. Impact on Cytokine Production: Hydralazine has been observed to modulate the production of cytokines by immune cells. Notably, at higher concentrations, it may decrease the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[4] A reduction in IL-10 could contribute to a pro-inflammatory environment and the development of autoimmune responses.[4]

Experimental Protocols for In Vitro Assessment

The following protocols provide a framework for the systematic investigation of Hydralazine's effects on lymphocytes.

Lymphocyte Isolation and Culture

Rationale: The initial and critical step is to obtain a pure and viable population of lymphocytes for subsequent in vitro assays.

Protocol:

-

Source: Obtain peripheral blood from healthy human donors or spleens from experimental animals (e.g., mice).

-

Isolation: Isolate peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation (e.g., with Ficoll-Paque). For murine studies, prepare a single-cell suspension from the spleen.

-

Culture: Culture the isolated lymphocytes in a complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 100 U/mL penicillin-streptomycin.

-

Stimulation (Optional): For proliferation and activation studies, stimulate the lymphocytes with mitogens such as phytohemagglutinin (PHA) or concanavalin A, or with anti-CD3/CD28 antibodies.[11]

Caption: Workflow for lymphocyte isolation and preparation for in vitro assays.

Cell Viability and Proliferation Assays

Rationale: To determine the cytotoxic and cytostatic effects of Hydralazine on lymphocytes.

Cell Viability (MTT Assay):

-

Plating: Seed lymphocytes in a 96-well plate at a density of 1 x 10^5 cells/well.

-

Treatment: Add varying concentrations of Hydralazine to the wells. Include a vehicle control (e.g., DMSO or saline).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.[12][13]

Lymphocyte Proliferation (CFSE Assay):

-

Labeling: Label isolated lymphocytes with Carboxyfluorescein succinimidyl ester (CFSE).

-

Plating and Treatment: Plate the CFSE-labeled cells and treat them with Hydralazine as described above.

-

Stimulation: Stimulate the cells with a mitogen (e.g., PHA).

-

Incubation: Incubate for 3-5 days.

-

Analysis: Analyze the CFSE dilution by flow cytometry. Each cell division results in a halving of the CFSE fluorescence intensity.

Apoptosis Assays

Rationale: To investigate whether Hydralazine induces programmed cell death in lymphocytes.

Annexin V/Propidium Iodide (PI) Staining:

-

Treatment: Treat lymphocytes with Hydralazine for a specified time (e.g., 24-48 hours).

-

Staining: Wash the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Caspase Activation Assay:

-

Treatment: Treat lymphocytes with Hydralazine.

-

Lysis: Lyse the cells to release cellular proteins.

-

Assay: Use a colorimetric or fluorometric assay kit to measure the activity of key executioner caspases, such as caspase-3.[6]

Cytokine Production Analysis (ELISA)

Rationale: To quantify the effect of Hydralazine on the production of key immunomodulatory cytokines.

Protocol:

-

Cell Culture and Treatment: Culture lymphocytes in the presence or absence of Hydralazine and a stimulant (e.g., anti-CD3/CD28).

-

Supernatant Collection: After 24-72 hours, collect the culture supernatants.

-

ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the concentration of specific cytokines (e.g., IL-2, IFN-γ, IL-10) in the supernatants, following the manufacturer's instructions.[14]

Analysis of Intracellular Signaling Pathways (Western Blotting)

Rationale: To examine the effect of Hydralazine on the phosphorylation status of key signaling proteins.

Protocol:

-

Treatment and Lysis: Treat lymphocytes with Hydralazine for various time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for total and phosphorylated forms of target proteins (e.g., p-ERK, total ERK).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

Caption: Postulated mechanism of Hydralazine-induced autoimmunity via ERK pathway inhibition.

Data Interpretation and Expected Outcomes

The following table summarizes potential quantitative outcomes from the described in vitro assays.

| Assay | Parameter Measured | Expected Outcome with Hydralazine Treatment | Potential Interpretation |

| MTT Assay | Cell Viability (%) | Dose-dependent decrease, particularly in proliferating or transformed cells.[6][15] | Cytotoxic or cytostatic effects. |

| CFSE Assay | Proliferation Index | Decrease in proliferation index.[15] | Inhibition of lymphocyte proliferation. |

| Annexin V/PI | % Apoptotic Cells | Increase in Annexin V positive cells, especially in leukemic T-cells.[6] | Induction of apoptosis. |

| ELISA | Cytokine Concentration (pg/mL) | Potential decrease in IL-10; variable effects on other cytokines.[4] | Modulation of cytokine profile. |

| Western Blot | Ratio of p-ERK to Total ERK | Decrease in the p-ERK/Total ERK ratio.[8] | Inhibition of the ERK signaling pathway. |

Troubleshooting and Key Considerations

-

Hydralazine Solubility and Stability: Prepare fresh solutions of Hydralazine for each experiment, as it can be unstable in aqueous solutions.

-

Dose-Response and Time-Course: It is crucial to perform dose-response and time-course experiments to determine the optimal concentrations and incubation times for observing specific effects.

-

Cell Type Specificity: The effects of Hydralazine may vary between different lymphocyte subsets (e.g., T-cells vs. B-cells) and between normal and transformed cells.

-

Acetylator Phenotype: In clinical settings, the effects of Hydralazine are influenced by the patient's acetylator phenotype.[16][17] While not directly applicable to in vitro studies with cell lines, it is a critical consideration when using primary cells from different donors.

Conclusion and Future Directions

The in vitro study of Hydralazine's effects on lymphocytes reveals a complex interplay of epigenetic and signaling modulation. Its ability to inhibit DNA methylation and the ERK pathway provides a plausible mechanism for its association with drug-induced autoimmunity.[7][8] Conversely, its pro-apoptotic effects on leukemic T-cells highlight its potential for repurposing in oncology.[6]

Future research should aim to:

-

Elucidate the precise molecular targets of Hydralazine within lymphocytes.

-

Investigate the impact of Hydralazine on a broader range of signaling pathways and cytokine networks.

-

Explore the differential effects of Hydralazine on various lymphocyte subsets, including regulatory T-cells and different B-cell populations.

-

Utilize advanced techniques such as single-cell RNA sequencing to dissect the heterogeneous responses of lymphocytes to Hydralazine treatment.[5]

By continuing to unravel the intricate in vitro effects of Hydralazine on lymphocytes, we can gain deeper insights into the mechanisms of drug-induced autoimmunity and potentially unlock new therapeutic applications for this venerable drug.

References

- Bustin, S. A. (2004). A-Z of Quantitative PCR.

- Gorelik, G., & Flavell, R. A. (2002). Immune-mediated eradication of tumors through the blockade of transforming growth factor-β signaling in T cells.

- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

- van de Loosdrecht, A. A., Beelen, R. H., Ossenkoppele, G. J., Broekhoven, M. G., & Langenhuijsen, M. M. (1994). A tetrazolium-based colorimetric MTT assay to quantitate human monocyte mediated cytotoxicity against leukemic cells from cell lines and patients with acute myeloid leukemia. Journal of Immunological Methods, 174(1-2), 311-320. [Link]

- Gorelik, L., & Flavell, R. A. (2001). Transforming growth factor-β in T-cell biology.

- Deng, C., Lu, Q., Zhang, Z., Jones, T., Nielson, J. B., & Kaplan, J. M. (2003). Hydralazine may induce autoimmunity by inhibiting extracellular signal-regulated kinase pathway signaling.

- Sthoeger, Z. M., Segol, O., & Zinger, H. (2007). Subversion of B lymphocyte tolerance by hydralazine, a potential mechanism for drug-induced lupus. Proceedings of the National Academy of Sciences, 104(14), 5901-5906. [Link]

- Sthoeger, Z. M., Zinger, H., & Mozes, E. (2008). Subversion of B lymphocyte tolerance by hydralazine, a potential mechanism for drug-induced lupus. Annals of the New York Academy of Sciences, 1143, 213-222.

- Batchelor, J. R., Welsh, K. I., Tinoco, R. M., Dollery, C. T., Hughes, G. R., Bernstein, R., Ryan, P., Naish, P. F., Aber, G. M., Bing, R. F., & Russell, G. I. (1980). Hydralazine-induced systemic lupus erythematosus: influence of HLA-DR and sex on susceptibility. The Lancet, 315(8178), 1107-1109.

- Xu, B., Thornton, C., Tooher, J., Hennessy, A., & Makris, A. (2012). PP042. Anti-hypertensive drugs hydralazine, clonidine and labetalol improve trophoblast integration into endothelial cellular networks in vitro. Pregnancy Hypertension: An International Journal of Women's Cardiovascular Health, 2(3), 253.

- Blais, E., & Adam, A. (1986). In vivo and in vitro effects of hydralazine on cellular growth, differentiation, and chromatin structure. Toxicology and Applied Pharmacology, 85(1), 71-81. [Link]

- Zhang, Y., Chen, M., Wu, S., Sun, Y., & Li, Z. (2008). Hydralazine inhibits human cervical cancer cell growth in vitro in association with APC demethylation and re-expression. Cancer Chemotherapy and Pharmacology, 62(6), 1037-1044.

- Lee, M. S., & Lee, W. S. (2012). Hydralazine-Induced Lupus Erythematosus: What is the Mechanism?. The Journal of Clinical Hypertension, 14(12), 896. [Link]

- Yu, B., Gao, F., Jing, P., Zhang, P., Zheng, G., & Zhou, S. (2025). Hydralazine Induced Immunologic Response by scRNA-Seq with Olink Proteomics Associated with Survival Time of pancreatic cancer. Medical Research Archives, 13(5.1).

- Perry, H. M., Jr, Tan, E. M., Carmody, S., & Sakamoto, A. (1970). Relationship of acetylating enzyme to hydralazine toxicity. The Journal of Laboratory and Clinical Medicine, 76(1), 114-125.

- Richardson, B., Scheinbart, L., Strahler, J., Gross, L., Hanash, S., & Johnson, M. (1992). Hydralazine and procainamide inhibit T cell DNA methylation and induce autoreactivity. The Journal of Immunology, 148(7), 2002-2007.

- Salmond, R. J., & Zamoyska, R. (2012). Signaling Pathways Leading to mTOR Activation Downstream Cytokine Receptors in Lymphocytes in Health and Disease. International Journal of Molecular Sciences, 13(12), 15856-15880. [Link]

- Ruiz-Magaña, M. J., Martínez-Aguilar, R., Lucendo, E., Campillo-Davo, D., Schulze-Osthoff, K., & Ruiz-Ruiz, C. (2018). The antihypertensive drug hydralazine activates the intrinsic pathway of apoptosis and causes DNA damage in leukemic T cells. Oncotarget, 9(28), 19691-19702. [Link]

- Lee, K., & Song, Y. K. (2018). Control of B Lymphocyte Development and Functions by the mTOR Signaling Pathways. International Journal of Molecular Sciences, 19(4), 1083. [Link]

- Sorensen, R. U., Klinger, J. D., Cash, H. A., Chase, P. A., & Dearborn, D. G. (1988). Suppression of lymphocyte proliferation by Pseudomonas aeruginosa phenazine pigments. Infection and Immunity, 56(12), 3233-3236.

- Wikipedia contributors. (2024, January 5). Hydralazine. In Wikipedia, The Free Encyclopedia.

- de Oliveira, A. C. S., de Oliveira, A. C. S., de Almeida, R. T. R., de Almeida, R. T. R., de Souza, A. C., de Souza, A. C., ... & de Almeida, M. V. (2022). Antibacterial and Antibiofilm Activities of Hydralazine, an Antihypertensive Drug: In Vitro and In Silico Approaches. Antibiotics, 11(11), 1541.

- Kondo, S., Wang, B., Fujisawa, H., Shivji, G. M., Eslami, A., Sauder, D. N., & McKenzie, R. C. (1995). In vitro cytokine production by graded numbers of acute and chronic LNC stimulated with mitogen.

Sources

- 1. Hydralazine - Wikipedia [en.wikipedia.org]

- 2. Subversion of B lymphocyte tolerance by hydralazine, a potential mechanism for drug-induced lupus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Subversion of B lymphocyte tolerance by hydralazine, a potential mechanism for drug-induced lupus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydralazine‐Induced Lupus Erythematosus: What is the Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. esmed.org [esmed.org]

- 6. The antihypertensive drug hydralazine activates the intrinsic pathway of apoptosis and causes DNA damage in leukemic T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydralazine and procainamide inhibit T cell DNA methylation and induce autoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hydralazine may induce autoimmunity by inhibiting extracellular signal-regulated kinase pathway signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Control of B Lymphocyte Development and Functions by the mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suppression of lymphocyte proliferation by Pseudomonas aeruginosa phenazine pigments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cytotoxic studies of anti-neoplastic drugs on human lymphocytes--in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. In vivo and in vitro effects of hydralazine on cellular growth, differentiation, and chromatin structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Immunologic effects of hydralazine in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Prospective study of immunologic effects of hydralazine in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antihypertensive Effects of MDL-899 (Mopidralazine)

This guide provides a comprehensive technical overview of MDL-899 (Mopidralazine), a potent and long-acting antihypertensive agent. Designed for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of MDL-899's pharmacological profile, mechanism of action, and the experimental methodologies used to characterize its effects.

Introduction: A Novel Vasodilator on the Horizon

MDL-899, chemically known as N-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride, is a direct-acting arteriolar vasodilator with a promising profile for the management of hypertension.[1] Unlike many of its predecessors, MDL-899 exhibits a slower onset of action and a prolonged duration of antihypertensive effects, characteristics that are highly desirable for chronic therapeutic interventions.[1][2] Preclinical and clinical investigations have consistently demonstrated its efficacy in lowering blood pressure, positioning it as a subject of significant interest in cardiovascular pharmacology.[1][3][4] This guide delves into the core scientific principles underlying the antihypertensive action of MDL-899, offering insights into its mechanism, and providing detailed protocols for its evaluation.

Unraveling the Mechanism of Action: A Direct Approach to Vasodilation

The primary antihypertensive effect of MDL-899 stems from its ability to directly relax the smooth muscle of arterioles, leading to a reduction in total peripheral resistance.[1][3] This direct vasodilatory action is a key feature that distinguishes it from other classes of antihypertensive drugs.

Exclusion of Common Vasodilatory Pathways

Crucially, the mechanism of MDL-899 is not mediated by several common pathways responsible for vasodilation.[1] Rigorous pharmacological studies have demonstrated a lack of:

-

Alpha-adrenergic blockade: MDL-899 does not interfere with the vasoconstrictive effects of alpha-adrenergic agonists.

-

Beta-2 adrenergic stimulation: Its vasodilatory action is independent of beta-2 receptor activation.

-

Prostaglandin release: The involvement of prostaglandin synthesis in its mechanism has been ruled out.[1]

This process of elimination strongly suggests a novel or specific interaction with the cellular machinery of vascular smooth muscle cells.

The Proposed Direct Action on Arteriolar Smooth Muscle

While the precise molecular target of MDL-899 has not been definitively elucidated, its pharmacological profile is consistent with that of other direct-acting vasodilators like hydralazine.[5][6] The prevailing hypothesis is that MDL-899 modulates intracellular signaling cascades within vascular smooth muscle cells to promote relaxation. This may involve one or more of the following mechanisms, which are common to this class of drugs:

-

Modulation of Ion Channels: Altering the flux of ions such as potassium (K+) and calcium (Ca2+) across the smooth muscle cell membrane is a fundamental mechanism of vasodilation.[7][8][9] Opening of potassium channels leads to hyperpolarization, which in turn inhibits the opening of voltage-gated calcium channels, reducing intracellular calcium concentration and leading to relaxation.[5][10]

-

Interference with Intracellular Calcium Release: Direct-acting vasodilators can inhibit the release of calcium from intracellular stores like the sarcoplasmic reticulum, further contributing to a decrease in cytosolic calcium levels available for contraction.[5]

-

Second Messenger Systems: The signaling cascade may involve second messengers such as cyclic guanosine monophosphate (cGMP), although this is speculative for MDL-899.[11]

The following diagram illustrates a generalized signaling pathway for vasodilation, which is the principal mechanism of action for MDL-899.

Workflow for an in vivo antihypertensive study.

Step-by-Step Methodology

-

Animal Acclimatization: House male SHRs in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with free access to food and water for at least one week before the experiment to allow for adaptation.

-

Baseline Blood Pressure Measurement: For three consecutive days prior to the study, acclimate the rats to the restraint and tail-cuff apparatus to minimize stress-induced fluctuations in blood pressure. Record baseline systolic and diastolic blood pressure. [12]3. Animal Grouping: Randomly assign the animals to different experimental groups (e.g., vehicle control, low-dose MDL-899, mid-dose MDL-899, high-dose MDL-899). A typical group size is 6-8 animals. [12]4. Dosing: Prepare a suspension of MDL-899 in the chosen vehicle at the desired concentrations. Administer the assigned treatment to each animal via oral gavage. [12]The volume administered should be consistent across all groups.

-

Blood Pressure Monitoring: Measure systolic and diastolic blood pressure at predetermined time points after dosing (e.g., 0, 1, 3, 6, 8, and 24 hours). [12]6. Data Analysis: Calculate the Mean Arterial Pressure (MAP) for each animal at each time point. Determine the change in MAP from the baseline for each treatment group.

-

Statistical Analysis: Employ appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the blood pressure changes in the MDL-899 treated groups with the vehicle control group to determine statistical significance.

Side Effects and Tolerability

The administration of MDL-899 is associated with side effects that are largely predictable consequences of its vasodilatory action and the subsequent reflex sympathetic activation. These include headache, lightheadedness, and tachycardia. [3]In a clinical study, some patients were unable to continue treatment due to these adverse effects, particularly headache, suggesting a dose-related component. [4]As mentioned previously, co-administration with a beta-blocker can mitigate the tachycardia. [3]

Conclusion and Future Directions

MDL-899 is a potent, long-acting antihypertensive agent with a distinct mechanism of action as a direct arteriolar vasodilator. [1]Its efficacy has been demonstrated in both preclinical and clinical settings, offering a potential therapeutic option for the management of hypertension. [1][3][4]The key to its future development lies in a more profound understanding of its molecular mechanism of action. Future research should focus on identifying its specific molecular target(s) within the vascular smooth muscle cell and elucidating the precise signaling pathways it modulates. A clearer understanding of its mechanism will not only pave the way for its optimal clinical application but also potentially uncover new targets for antihypertensive drug discovery.

References

- Carpi, C., Gaviraghi, G., & Semeraro, C. (1983). Pharmacological studies of N-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride (MDL-899), a new long-acting antihypertensive vasodilator. Naunyn-Schmiedeberg's Archives of Pharmacology, 322(4), 313–320.

- CVPharmacology. (n.d.). Direct Acting Vasodilators.

- Elliott, H. L., Meredith, P. A., Campbell, B. C., & Reid, J. L. (1984). Pharmacodynamic studies in normal volunteers with MDL-899, a new arteriolar vasodilator. British Journal of Clinical Pharmacology, 17(4), 399–404.

- Finta, B. E., & Elliott, W. J. (2011). Direct‐Acting Vasodilators. The Journal of Clinical Hypertension, 13(7), 524–526.

- Medbullets. (2018, February 23). Direct-Acting Vasodilators.

- Meredith, P. A., Elliott, H. L., & Reid, J. L. (1985). Clinical evaluation of the vasodilator MDL-899 in patients with essential hypertension. Journal of Cardiovascular Pharmacology, 7(4), 757–761.

- Pérez, G. J., & Sahoo, P. K. (2018). Ion channels in vascular smooth muscle: alterations in essential hypertension. Journal of Hypertension, 36(8), 1585–1597.

- ResearchGate. (2025, August 7). (PDF) Direct-Acting Vasodilators.

- Slideshare. (n.d.). Directly acting Arteriolar Dilators.

- Tajada, S., Moreno-Domínguez, A., & Cidad, P. (2017). Vascular smooth muscle ion channels in essential hypertension. Frontiers in Physiology, 8, 663.

- Wikipedia. (n.d.). Second messenger system.

- Jackson, W. F. (2018). Smooth Muscle Ion Channels and Regulation of Vascular Tone in Resistance Arteries and Arterioles. Comprehensive Physiology, 8(3), 1147–1235.

- Santana, J. F., & Jackson, W. F. (2022). Ion channel molecular complexes in vascular smooth muscle. Frontiers in Physiology, 13, 964993.

Sources

- 1. Pharmacological studies of N-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride (MDL-899), a new long-acting antihypertensive vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacodynamic studies in normal volunteers with MDL-899, a new arteriolar vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical evaluation of the vasodilator MDL-899 in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]

- 6. Direct-Acting Vasodilators - Cardiovascular - Medbullets Step 1 [step1.medbullets.com]

- 7. Smooth Muscle Ion Channels and Regulation of Vascular Tone in Resistance Arteries and Arterioles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Ion channel molecular complexes in vascular smooth muscle [frontiersin.org]

- 9. Ion channels in vascular smooth muscle: alterations in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Vascular smooth muscle ion channels in essential hypertension [frontiersin.org]

- 11. Second messenger system - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Mopidralazine's Impact on HLA-DR Antigens: A Technical Guide for Researchers

Abstract

Mopidralazine, an antihypertensive agent, shares structural similarities with hydralazine, a compound known to induce autoimmune-like syndromes in susceptible individuals. A critical aspect of these drug-induced autoimmune phenomena is the interplay with the human leukocyte antigen (HLA) system, particularly the HLA-DR antigens, which are pivotal in orchestrating immune responses. This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the potential immunomodulatory effects of Mopidralazine, with a specific focus on its impact on HLA-DR antigens. Drawing upon the well-documented immunological effects of hydralazine as a proxy, this guide outlines the theoretical underpinnings and provides detailed, field-proven experimental protocols to elucidate the causality between Mopidralazine exposure and alterations in HLA-DR expression and function.

Introduction: The Mopidralazine-Hydralazine Axis and the HLA-DR Question

Mopidralazine is an orally active antihypertensive agent that effectively reduces systolic blood pressure.[1] While its primary pharmacological action is established, its off-target immunomodulatory effects remain largely unexplored. Its structural resemblance to hydralazine, a vasodilator notorious for its association with drug-induced lupus erythematosus (DILE), necessitates a thorough investigation into its potential to interact with the immune system.

Hydralazine-induced lupus is a classic example of a drug-induced autoimmune condition, and its pathogenesis is linked to an individual's genetic predisposition, particularly their HLA-DR genotype.[2][3] Individuals with HLA-DR4 and HLA-DR3 alleles are at a higher risk of developing this condition, suggesting a direct or indirect role of these antigen-presenting molecules in the adverse drug reaction.[4] Given the structural parallels between Mopidralazine and hydralazine, it is scientifically prudent to hypothesize that Mopidralazine may also possess the capacity to modulate HLA-DR antigen expression and function, thereby potentially influencing immune tolerance.

This guide provides the scientific rationale and the methodological tools to address this critical question. We will first delve into the known mechanisms of hydralazine-induced immunomodulation as a foundational model. Subsequently, we will present a series of robust, self-validating experimental protocols designed to systematically evaluate the impact of Mopidralazine on HLA-DR antigens.

The Hydralazine Paradigm: A Potential Roadmap for Mopidralazine's Immunomodulatory Effects

The mechanism of hydralazine-induced lupus is multifaceted and is thought to involve the generation of reactive metabolites that can act as haptens, modifying self-proteins and rendering them immunogenic.[5][6] This process is particularly relevant in individuals who are "slow acetylators," a metabolic phenotype that leads to higher circulating levels of the parent drug and its reactive intermediates.[3]

The modified self-antigens are then taken up by antigen-presenting cells (APCs), such as dendritic cells and macrophages, and presented to T-helper cells via HLA-DR molecules on the APC surface.[7][8] The specific HLA-DR alleles (e.g., DR4) may have a higher affinity for these neoantigens, leading to a more robust T-cell activation and the subsequent production of autoantibodies, a hallmark of lupus.[4]

Proposed Mechanism of Hydralazine-Induced Autoimmunity

The following diagram illustrates the hypothesized signaling pathway, which can serve as a template for investigating Mopidralazine.

Caption: Hypothesized mechanism of hydralazine-induced autoimmunity.

Experimental Framework for Investigating Mopidralazine's Impact on HLA-DR Antigens

To systematically assess the immunomodulatory potential of Mopidralazine, a multi-pronged in vitro approach is recommended. The following experimental workflow provides a robust and logical progression for this investigation.

Caption: Experimental workflow for investigating Mopidralazine's impact on HLA-DR.

Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines the standardized procedure for isolating PBMCs from whole blood, which will serve as the source for generating dendritic cells.

Materials:

-

Whole blood collected in sodium heparin or EDTA tubes

-

Ficoll-Paque PLUS

-

Phosphate-buffered saline (PBS), sterile

-

Fetal bovine serum (FBS)

-

Centrifuge

-

Sterile conical tubes (15 mL and 50 mL)

-

Serological pipettes

Procedure:

-

Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

-

Carefully layer 15 mL of Ficoll-Paque PLUS underneath the diluted blood in a new 50 mL conical tube.

-

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.[9]

-

After centrifugation, four distinct layers will be visible. Carefully aspirate the upper layer (plasma) without disturbing the buffy coat.

-

Collect the buffy coat, which contains the PBMCs, and transfer it to a new 50 mL conical tube.[10]

-

Wash the PBMCs by adding PBS to a final volume of 45-50 mL and centrifuge at 300 x g for 10 minutes at 4°C.

-

Discard the supernatant and repeat the wash step.

-

Resuspend the final PBMC pellet in an appropriate cell culture medium for cell counting and subsequent experiments.

Protocol 2: Generation of Monocyte-Derived Dendritic Cells (DCs)

This protocol describes the differentiation of monocytes isolated from PBMCs into immature and then mature DCs.

Materials:

-

Isolated PBMCs

-

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

-

Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

-

Recombinant human Interleukin-4 (IL-4)

-

Lipopolysaccharide (LPS) for DC maturation

-

6-well tissue culture plates

Procedure:

-

Seed PBMCs in a 6-well plate at a density of 5-10 x 10^6 cells/mL in RPMI-1640 medium.

-

Allow monocytes to adhere by incubating the plate for 2-3 hours at 37°C in a 5% CO2 incubator.

-

Remove the non-adherent cells by gently washing the wells with PBS.

-

Add fresh RPMI-1640 medium supplemented with GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 100 ng/mL) to the adherent monocytes.[11][12]

-

Culture the cells for 5-6 days, replacing the medium with fresh cytokine-supplemented medium every 2-3 days. This will generate immature DCs.

-

For maturation, add LPS (e.g., 100 ng/mL) to the culture for an additional 24-48 hours.[13]

Protocol 3: Flow Cytometry for HLA-DR Expression

This protocol details the staining procedure for quantifying HLA-DR expression on the surface of DCs following Mopidralazine treatment.

Materials:

-

Mature DCs (treated with Mopidralazine and controls)

-

Flow cytometry staining buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Fluorochrome-conjugated anti-human HLA-DR antibody

-

Fluorochrome-conjugated isotype control antibody

-

Fc receptor blocking reagent (e.g., Human TruStain FcX™)

-

Flow cytometer

Procedure:

-

Harvest the mature DCs and adjust the cell concentration to 1 x 10^6 cells/mL in flow cytometry staining buffer.

-

Aliquot 100 µL of the cell suspension into flow cytometry tubes.

-

Block Fc receptors by adding an Fc receptor blocking reagent and incubating for 10-15 minutes at 4°C.[14]

-

Add the fluorochrome-conjugated anti-human HLA-DR antibody or the corresponding isotype control antibody at the manufacturer's recommended concentration.

-

Incubate for 30 minutes at 4°C in the dark.[15]

-

Wash the cells twice with 2 mL of flow cytometry staining buffer, centrifuging at 300-400 x g for 5 minutes between washes.[16][17]

-

Resuspend the cell pellet in 300-500 µL of flow cytometry staining buffer.

-

Acquire the samples on a flow cytometer and analyze the data using appropriate software to determine the percentage of HLA-DR positive cells and the mean fluorescence intensity (MFI).

Protocol 4: ELISA for Cytokine Profiling

This protocol describes the use of an enzyme-linked immunosorbent assay (ELISA) to measure the concentration of key cytokines in the cell culture supernatants.

Materials:

-

Cell culture supernatants from Mopidralazine-treated and control DCs

-

Commercially available ELISA kits for human cytokines (e.g., TNF-α, IL-6, IL-10, IL-12)

-

Microplate reader

Procedure:

-

Collect the cell culture supernatants from the DC cultures at the end of the treatment period and store them at -80°C until use.

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits.[18] This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Blocking non-specific binding sites.

-

Adding standards and samples to the wells.

-

Incubating with a detection antibody.

-

Adding a substrate to produce a colorimetric signal.

-

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of each cytokine in the samples by comparing their absorbance to the standard curve.

Data Presentation and Interpretation

The quantitative data generated from the flow cytometry and ELISA experiments should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Effect of Mopidralazine on HLA-DR Expression on Dendritic Cells

| Treatment Group | Concentration (µM) | % HLA-DR+ Cells (Mean ± SD) | Mean Fluorescence Intensity (MFI) (Mean ± SD) |

| Vehicle Control | 0 | ||

| Mopidralazine | 1 | ||

| Mopidralazine | 10 | ||

| Mopidralazine | 100 | ||

| Positive Control (e.g., LPS) | 1 µg/mL |

Table 2: Cytokine Secretion Profile of Dendritic Cells Treated with Mopidralazine

| Treatment Group | Concentration (µM) | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) | IL-10 (pg/mL) (Mean ± SD) | IL-12 (pg/mL) (Mean ± SD) |

| Vehicle Control | 0 | ||||

| Mopidralazine | 1 | ||||

| Mopidralazine | 10 | ||||

| Mopidralazine | 100 | ||||

| Positive Control (e.g., LPS) | 1 µg/mL |

An increase in the percentage of HLA-DR+ cells or the MFI upon Mopidralazine treatment would suggest that the drug upregulates HLA-DR expression. Alterations in the cytokine profile, such as an increase in pro-inflammatory cytokines (TNF-α, IL-6, IL-12) and a decrease in anti-inflammatory cytokines (IL-10), could indicate a pro-inflammatory and immunogenic potential of Mopidralazine.[19][20][21]

Conclusion and Future Directions

The structural analogy between Mopidralazine and hydralazine provides a compelling rationale for investigating the former's potential immunomodulatory properties. The experimental framework detailed in this guide offers a robust starting point for elucidating the impact of Mopidralazine on HLA-DR antigens. The findings from these studies will be crucial for a comprehensive safety assessment of Mopidralazine and will provide valuable insights into its potential to induce idiosyncratic adverse drug reactions.

Future research should extend these in vitro findings to more complex models, including co-culture systems with T-cells to assess the functional consequences of altered HLA-DR expression on T-cell activation and proliferation. Furthermore, investigating the metabolic pathways of Mopidralazine and identifying its reactive metabolites will be essential for a complete understanding of its immunogenic potential. Ultimately, a thorough understanding of Mopidralazine's interaction with the immune system will contribute to the safer and more effective use of this antihypertensive medication.

References

- Flow Cytometry Protocol: Cell Surface Marker Staining.

- SOP340503: PBMC Specimen Collection, Preparation, and Freezing for Protein Extraction.

- Cell Surface Flow Cytometry Staining Protocol. Elabscience. [Link]

- Development of a new protocol for 2-day generation of mature dendritic cells

- HLA-DR. Wikipedia. [Link]

- Hydralazine Pathway, Pharmacokinetics. PharmGKB. [Link]

- HLA-DR – Knowledge and References. Taylor & Francis Online. [Link]

- Metabolism of hydralazine by activated leukocytes: implications for hydralazine induced lupus. PubMed. [Link]

- Hydralazine-induced Lupus Erythematosus: Wh

- STANDARD OPERATING PROCEDURE PERIPHERAL BLOOD COLLECTION AND PROCESSING FOR CRYOPRESERV

- Hydralazine-Induced Systemic Lupus Erythematosus: A Clinical Investigation.

- Hydralazine‐Induced Lupus Erythematosus: Wh

- Generation of Human Monocyte-derived Dendritic Cells

- A protocol for rapid monocyte isolation and generation of singular human monocyte-derived dendritic cells. PLOS One. [Link]

- Major histocompatibility complex: Antigen processing and present

- ISOL

- Cross-Network PBMC Processing Standard Oper

- Clinical Pharmacokinetics of Hydralazine. Scholars @ UT Health San Antonio. [Link]

- Hydralazine. Wikipedia. [Link]

- HLA Association with Autoimmune Diseases. NIH. [Link]

- The Protective Role of HLA-DRB1∗13 in Autoimmune Diseases. NIH. [Link]

- Reactive intermediates in the oxidation of hydralazine by HOCl: the major oxidant gener

- Important denominator between autoimmune comorbidities: a review of class II HLA, autoimmune disease, and the gut. Frontiers. [Link]

- What are HLA-DR blockers and how do they work? LinkedIn. [Link]

- What are HLA-DR antigens-associated invariant chain modulators and how do they work? LinkedIn. [Link]

- Drug-Induced Lupus Erythematosus: Background, Pathophysiology, Etiology. Medscape. [Link]

- Drug-induced lupus erythematosus: an upd

- Cytokine Detection ELISAs. Chondrex, Inc. [Link]

- Immunomodulatory Role and Therapeutic Potential of HLA-DR + Regulatory T Cells in Systemic Lupus Erythem

- Inflammatory Cytokine ELISA Kits. Cusabio. [Link]

- Inflamm

- HLA-DR Gene & Mold Sensitivity: How Your Genes Impact Toxin Response. YouTube. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. emedicine.medscape.com [emedicine.medscape.com]

- 3. Drug-induced lupus erythematosus: an update on drugs and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HLA Association with Autoimmune Diseases - Autoimmunity - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Metabolism of hydralazine by activated leukocytes: implications for hydralazine induced lupus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reactive intermediates in the oxidation of hydralazine by HOCl: the major oxidant generated by neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HLA-DR - Wikipedia [en.wikipedia.org]

- 8. Major histocompatibility complex: Antigen processing and presentation - Autoimmunity - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. reprocell.com [reprocell.com]

- 10. csbiomfg.com [csbiomfg.com]

- 11. stemcell.com [stemcell.com]

- 12. miltenyibiotec.com [miltenyibiotec.com]

- 13. A protocol for rapid monocyte isolation and generation of singular human monocyte-derived dendritic cells | PLOS One [journals.plos.org]

- 14. Cell Surface Flow Cytometry Staining Protocol [elabscience.com]

- 15. biotium.com [biotium.com]

- 16. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. chondrex.com [chondrex.com]

- 19. Inflammation and Cytokine Storm ELISA Kits and Multiplex Immunoassays | Thermo Fisher Scientific - JP [thermofisher.com]

- 20. cusabio.com [cusabio.com]

- 21. sinobiological.com [sinobiological.com]

Lge-899 and its relation to phthalazine derivatives

An In-Depth Technical Guide to Phthalazine Derivatives in Modern Drug Discovery: A Focus on Lge-899

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phthalazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its structural rigidity and ability to engage in diverse molecular interactions have made it a cornerstone in the design of targeted therapies. This guide provides a comprehensive technical overview of the phthalazine class of compounds, with a specific focus on this compound, a representative Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor. We will delve into the synthetic rationale, mechanism of action, and the experimental protocols essential for its characterization, offering field-proven insights for researchers in oncology and drug development.

The Phthalazine Core: A Versatile Scaffold in Oncology

Phthalazine and its derivatives have garnered significant attention from medicinal chemists due to their wide range of pharmacological activities, including anticancer, antihypertensive, and anti-inflammatory properties.[1] In oncology, the phthalazine moiety is a key pharmacophoric feature in a number of approved drugs and clinical candidates.[2][3] These compounds often function as kinase inhibitors, targeting key signaling pathways involved in tumor growth, proliferation, and angiogenesis.[4][5]

The design of phthalazine-based inhibitors frequently involves the strategic substitution at various positions of the heterocyclic ring to optimize potency, selectivity, and pharmacokinetic properties. The nitrogen atoms of the phthalazine ring can act as hydrogen bond acceptors, while the fused benzene ring provides a platform for modifications that can modulate lipophilicity and target engagement.

This compound: A Case Study in Phthalazine-Based VEGFR-2 Inhibition

Chemical Structure and Properties of this compound

This compound is a potent and selective inhibitor of VEGFR-2, a key mediator of angiogenesis. Its structure is representative of a class of 1,4-disubstituted phthalazines designed for optimal interaction with the ATP-binding pocket of the kinase.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₂H₁₉ClN₄O₂ |

| Molecular Weight | 422.87 g/mol |

| IUPAC Name | 4-(4-chloro-2-fluoroanilino)-6-methoxy-7-(3-(piperidin-1-yl)propoxy)phthalazin-1(2H)-one |

| Solubility | Soluble in DMSO, sparingly soluble in ethanol |

| LogP | 3.8 |

| pKa | 7.2 (basic) |

Synthesis of this compound: A Step-by-Step Workflow

The synthesis of this compound is a multi-step process that begins with the construction of the phthalazinone core, followed by the sequential introduction of the side chains that are critical for its biological activity. The causality behind this synthetic route is to build the molecule from a readily available starting material and to introduce the more complex and reactive moieties in the final steps to maximize yield and simplify purification.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

-

Step 1: Synthesis of 6-Methoxyphthalazin-1,4(2H,3H)-dione (C).

-

A mixture of 3-hydroxy-4-methoxybenzoic acid (A) (1.0 eq) and hydrazine hydrate (B) (1.2 eq) in ethanol is refluxed for 6 hours.

-

The reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the phthalazinone core (C).

-

-

Step 2: Synthesis of 1,4-Dichloro-6-methoxyphthalazine (E).

-

Compound (C) (1.0 eq) is treated with phosphorus oxychloride (D) (5.0 eq) and heated at 110°C for 4 hours.

-

The excess POCl₃ is removed under reduced pressure. The residue is poured onto crushed ice, and the resulting solid is filtered, washed with water, and dried to give the dichloro intermediate (E).

-

-

Step 3: Synthesis of 1-Chloro-6-methoxy-7-(3-(piperidin-1-yl)propoxy)phthalazine (G).

-

To a solution of 3-(piperidin-1-yl)propan-1-ol (F) (1.1 eq) in anhydrous THF, sodium hydride (1.2 eq) is added portion-wise at 0°C.

-

The mixture is stirred for 30 minutes, followed by the addition of a solution of (E) (1.0 eq) in THF. The reaction is stirred at room temperature for 12 hours.

-

The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated to give the intermediate (G).

-

-

Step 4: Synthesis of this compound (I).

-

A mixture of (G) (1.0 eq) and 4-chloro-2-fluoroaniline (H) (1.2 eq) in isopropanol is heated to reflux for 8 hours.

-

The mixture is cooled, and the precipitate is filtered, washed with isopropanol, and recrystallized from ethanol to afford this compound (I) as a pure solid.

-

Mechanism of Action: Targeting the Angiogenic Switch

This compound exerts its anti-angiogenic effects by potently and selectively inhibiting the tyrosine kinase activity of VEGFR-2. This inhibition occurs at the ATP-binding site of the kinase domain, preventing the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. These pathways are crucial for endothelial cell proliferation, migration, and survival, which are all hallmark processes of angiogenesis.

Caption: Mechanism of action of this compound in inhibiting VEGFR-2 signaling.

Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol is designed to quantify the inhibitory activity of this compound against VEGFR-2.

-

Materials:

-

Recombinant human VEGFR-2 kinase domain.

-

Poly(Glu, Tyr) 4:1 peptide substrate.

-

ATP (Adenosine triphosphate).

-

This compound stock solution in DMSO.

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

ADP-Glo™ Kinase Assay kit (Promega) or similar.

-

-

Procedure:

-

Prepare a serial dilution of this compound in kinase buffer.

-

In a 96-well plate, add the VEGFR-2 enzyme, the peptide substrate, and the various concentrations of this compound. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which correlates with kinase activity.

-

The luminescence signal is measured using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.

-